N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of methoxybenzyl and methoxyethyl groups attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of the intermediate: 3-methoxybenzylamine reacts with oxalyl chloride to form an intermediate.
Coupling reaction: The intermediate then reacts with 2-methoxyethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxalamide core can yield amines.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The oxalamide core can interact with enzymes and proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methoxybenzyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(3-methoxybenzyl)-N2-(2-ethoxyethyl)oxalamide
- N1-(3-methoxybenzyl)-N2-(2-methoxypropyl)oxalamide
Uniqueness
N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of both methoxybenzyl and methoxyethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can be used to study the effects of these functional groups on molecular interactions and reactivity.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-7-6-14-12(16)13(17)15-9-10-4-3-5-11(8-10)19-2/h3-5,8H,6-7,9H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMOJBDIQZZRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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